(R)-Tacrine(10)-hupyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tacrine(10)-hupyridone is a small molecule belonging to the class of organic compounds known as acridines. These compounds contain a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring.
Preparation Methods
Industrial production methods for ®-tacrine(10)-hupyridone would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
®-Tacrine(10)-hupyridone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-tacrine(10)-hupyridone may yield quinone derivatives, while reduction may yield hydroquinone derivatives .
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It has potential as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Medicine: Its ability to inhibit acetylcholinesterase also makes it a potential therapeutic agent for conditions involving cholinergic dysfunction.
Mechanism of Action
®-Tacrine(10)-hupyridone exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, ®-tacrine(10)-hupyridone increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
The molecular targets of ®-tacrine(10)-hupyridone include the active site of acetylcholinesterase, where it binds and prevents the enzyme from interacting with acetylcholine. This inhibition is thought to involve interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
®-Tacrine(10)-hupyridone is similar to other acetylcholinesterase inhibitors, such as tacrine and donepezil. it is unique in its structure, which combines the acridine moiety with the hupyridone group. This unique structure may confer specific advantages, such as increased potency or selectivity for acetylcholinesterase .
Similar compounds include:
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity.
Properties
Molecular Formula |
C32H44N4O |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(5R)-5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37)/t27-/m1/s1 |
InChI Key |
ROTFGKJJMRTWBD-HHHXNRCGSA-N |
Isomeric SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCN[C@@H]4CCCC5=C4C=CC(=O)N5 |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.